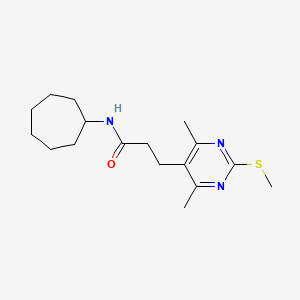

![molecular formula C19H17N5 B2612354 5-甲基-3-苯基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 850235-14-2](/img/structure/B2612354.png)

5-甲基-3-苯基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

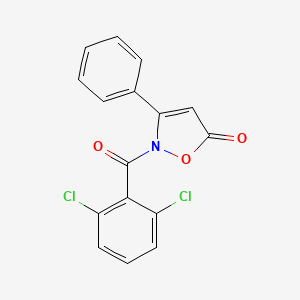

“5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the successful preparation of two novel fused-ring energetic compounds via a simple synthetic method . Another study reported the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyrimidine ring through a CC or CN bond . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis

While specific chemical reactions involving “5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” are not available, similar compounds have been studied for their interactions. For instance, one study reported the inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues .科学研究应用

抗分枝杆菌活性

吡唑并[1,5-a]嘧啶类(5-甲基-3-苯基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺所属的类别)已被确定为分枝杆菌ATP合酶的有效抑制剂。这使得它们在治疗结核分枝杆菌(M.tb)方面具有重要意义。研究表明,吡唑并[1,5-a]嘧啶-7-胺的特异性类似物在体外表现出有效的M.tb生长抑制作用。这些发现突出了这些化合物作为M.tb抑制剂的潜力(Sutherland et al.,2022)。

血清素5-HT6受体拮抗作用

该类化合物因其作为血清素5-HT6受体拮抗剂的活性而被探索。研究合成了各种衍生物并评估了它们的拮抗活性,结果表明特定的结构修饰可以显著影响它们的活性。一些衍生物在皮摩尔水平上显示出异常活性,这支持了它们在靶向5-HT6受体中的潜在用途(Ivachtchenko et al.,2013)。

合成衍生物用于生物活性

各种研究都集中在吡唑并[1,5-a]嘧啶衍生物的合成和表征上,反映了它们可能具有的多种生物活性。例如,据报道合成6-芳基取代的吡唑并[1,5-a]嘧啶,由于其生物活性,在医学上具有潜在应用(Xu Li-feng,2011)。

抗癌潜力

吡唑并[1,5-a]嘧啶的衍生物已被合成并评估了对癌细胞系的抗增殖活性。该类别中的一些化合物表现出有效的抗癌活性,突出了它们作为抗癌剂的潜力(Pawel M Lukasik et al.,2012)。

作用机制

Target of Action

The primary target of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

The exact mode of action of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Related compounds have been shown to inhibit cdk2, which may lead to alterations in cell cycle progression and the induction of apoptosis .

Biochemical Pathways

The specific biochemical pathways affected by 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Given its potential role as a cdk2 inhibitor, it may impact the cell cycle regulation pathway .

Result of Action

The molecular and cellular effects of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and the induction of apoptosis .

属性

IUPAC Name |

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5/c1-14-10-18(21-12-15-6-5-9-20-11-15)24-19(23-14)17(13-22-24)16-7-3-2-4-8-16/h2-11,13,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLINDZBOSBCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

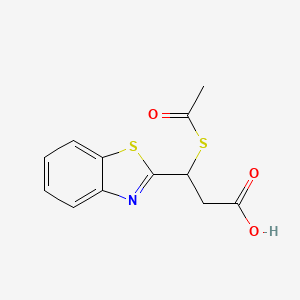

![[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2612272.png)

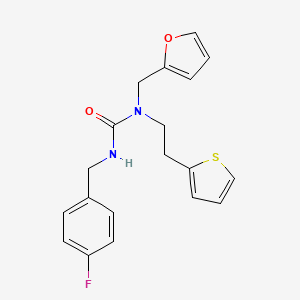

![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)

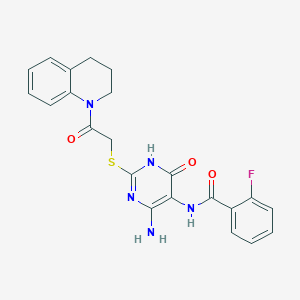

![4-[4-Methoxy-3-(1-methylpyrazol-3-yl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2612277.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2612281.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2612283.png)

C(F)(F)F)(CCCC)CCCC](/img/structure/B2612285.png)

![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612293.png)